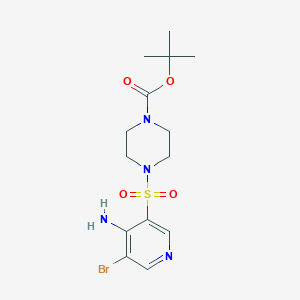

tert-Butyl 4-((4-amino-5-bromopyridin-3-yl)sulfonyl)piperazine-1-carboxylate

Description

tert-Butyl 4-((4-amino-5-bromopyridin-3-yl)sulfonyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyloxycarbonyl (Boc) protecting group and a sulfonamide linkage to a 4-amino-5-bromopyridine moiety. This structure combines a heteroaromatic ring (pyridine) with electron-donating (amino) and electron-withdrawing (bromo) substituents, which may confer unique electronic and steric properties. The Boc group enhances solubility in organic solvents and stabilizes the piperazine ring during synthetic processes .

Post-reaction purification methods, such as aqueous workup, column chromatography, or crystallization, would likely yield the target compound .

Properties

Molecular Formula |

C14H21BrN4O4S |

|---|---|

Molecular Weight |

421.31 g/mol |

IUPAC Name |

tert-butyl 4-(4-amino-5-bromopyridin-3-yl)sulfonylpiperazine-1-carboxylate |

InChI |

InChI=1S/C14H21BrN4O4S/c1-14(2,3)23-13(20)18-4-6-19(7-5-18)24(21,22)11-9-17-8-10(15)12(11)16/h8-9H,4-7H2,1-3H3,(H2,16,17) |

InChI Key |

VWMDBUSFGQYBBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((4-amino-5-bromopyridin-3-yl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Nitration: The starting material, 4-bromopyridine, is nitrated to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Sulfonylation: The amino group is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

Piperazine Coupling: The sulfonylated intermediate is then coupled with tert-butyl piperazine-1-carboxylate under suitable conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((4-amino-5-bromopyridin-3-yl)sulfonyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The amino and sulfonyl groups can participate in oxidation and reduction reactions, respectively.

Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

tert-Butyl 4-((4-amino-5-bromopyridin-3-yl)sulfonyl)piperazine-1-carboxylate has several scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-amino-5-bromopyridin-3-yl)sulfonyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The brominated pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related sulfonamide-functionalized piperazine derivatives, highlighting key differences in substituents, synthesis, and applications:

Key Structural and Functional Insights

Electronic Effects: Electron-withdrawing groups (e.g., nitro, CF₃) increase electrophilicity, enhancing reactivity in nucleophilic substitutions . Electron-donating groups (e.g., amino) improve solubility and facilitate hydrogen bonding in biological targets .

Steric and Solubility Considerations: Bulky substituents (e.g., anthraquinone) reduce membrane permeability but may improve target specificity .

Biological Activity: Piperazine sulfonamides are prevalent in kinase inhibitor design (e.g., Bruton’s tyrosine kinase in ) due to their ability to occupy hydrophobic pockets and engage in hydrogen bonding . The 4-aminophenyl derivative () activates apoptotic pathways, suggesting that amino groups in the target compound may confer similar bioactivity .

Synthetic Flexibility :

- The Boc-protected piperazine core allows modular synthesis, enabling rapid diversification of sulfonyl substituents for SAR studies .

Biological Activity

tert-Butyl 4-((4-amino-5-bromopyridin-3-yl)sulfonyl)piperazine-1-carboxylate, with the CAS number 1352498-10-2, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including enzyme inhibition, antibacterial activity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H21BrN4O4S, with a molecular weight of 421.31 g/mol. The structure features a piperazine core, which is often associated with various biological activities, particularly in drug design.

1. Enzyme Inhibition

Research indicates that piperazine derivatives, including this compound, exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE). A study highlighted that these compounds can bind at both the peripheral anionic site and the catalytic site of AChE, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease due to their ability to inhibit amyloid peptide aggregation .

2. Antibacterial Activity

The compound has shown promising antibacterial properties. In vitro studies have evaluated its efficacy against various bacterial strains. For instance, it was reported that piperazine derivatives can exhibit selective antibacterial activity against pathogens such as Neisseria meningitidis and Haemophilus influenzae, indicating its potential for development into antibiotic therapies .

Table 1: Antibacterial Activity of Piperazine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | N. meningitidis | 64 μg/mL |

| Compound B | H. influenzae | 32 μg/mL |

3. Therapeutic Applications

The sulfonamide moiety of the compound is significant for its pharmacological behavior, which includes antibacterial action and enzyme inhibition. The presence of the bromopyridine group enhances its interaction with biological targets, potentially leading to novel therapeutic pathways .

Case Studies

One notable case study involved the synthesis and evaluation of related piperazine compounds for their biological activities. The synthesized derivatives were tested for their ability to inhibit AChE and showed varying degrees of effectiveness, demonstrating the structural diversity's impact on biological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications to the piperazine core or substituents on the pyridine ring can significantly influence enzyme binding affinity and selectivity. For example, compounds with electron-withdrawing groups on the pyridine ring often exhibit enhanced inhibitory activity against AChE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.